Product packaging for Loxoprofen L-Methol Ester(Cat. No.:)

Loxoprofen L-Methol Ester

Cat. No.: B12310336
M. Wt: 384.6 g/mol
InChI Key: MNUZBJYKHVLXNM-NGSYBMAUSA-N
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Description

Loxoprofen L-Methol Ester (CAS 1091621-63-4) is a chemical compound of interest in pharmaceutical research. With a molecular formula of C25H36O3 and a molecular weight of 384.56 g/mol, it is chemically defined as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate . This compound is an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen . Loxoprofen itself is a propionic acid derivative and a prodrug that is rapidly metabolized in the body to its active trans-OH form, which is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes . By inhibiting both COX-1 and COX-2, the active metabolite reduces the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever . Researchers may investigate this compound to explore its potential as a prodrug, its metabolic pathway, and its physicochemical properties compared to the parent drug. Such studies can be valuable for understanding and improving drug delivery and formulation. For instance, research on the parent compound, Loxoprofen Sodium, shows ongoing interest in optimizing its formulation, including studies on granulation methods to improve tablet properties . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O3 B12310336 Loxoprofen L-Methol Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate

InChI

InChI=1S/C25H36O3/c1-16(2)22-13-8-17(3)14-24(22)28-25(27)18(4)20-11-9-19(10-12-20)15-21-6-5-7-23(21)26/h9-12,16-18,21-22,24H,5-8,13-15H2,1-4H3/t17-,18?,21?,22+,24-/m1/s1

InChI Key

MNUZBJYKHVLXNM-NGSYBMAUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)C2=CC=C(C=C2)CC3CCCC3=O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)C2=CC=C(C=C2)CC3CCCC3=O)C(C)C

Origin of Product

United States

Chemical Structure and Stereochemical Considerations of Loxoprofen L Menthol Ester

Elucidation of the Ester Linkage within Loxoprofen (B1209778) L-Menthol (B7771125) Ester

The core structural feature of Loxoprofen L-Menthol Ester is the ester bond that covalently links the two parent molecules. This linkage is formed via a condensation reaction between the carboxylic acid functional group (-COOH) of the loxoprofen molecule and the secondary hydroxyl group (-OH) of the L-menthol molecule. nsf.gov

Specifically, the propionic acid moiety of loxoprofen, 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid, provides the acyl group. nih.gov The hydroxyl group of L-menthol acts as the nucleophile, displacing the hydroxyl part of the carboxylic acid's carboxyl group to form the characteristic ester linkage (-COO-). This bond is central to the compound's identity, bridging the phenylpropanoate structure of the drug with the cyclic terpene alcohol.

Stereoisomeric Purity and Specificity of the L-Menthol Moiety

The stereochemistry of the Loxoprofen L-Menthol Ester is complex, primarily due to the inherent chirality of both the loxoprofen and menthol (B31143) components.

The menthol used in this ester is specifically L-menthol, which is the naturally occurring and most common stereoisomer. drugbank.com It possesses a defined absolute configuration at its three chiral centers, designated as (1R,2S,5R). drugbank.comgoogle.com This specific and fixed three-dimensional arrangement of the isopropyl, methyl, and hydroxyl groups on the cyclohexane (B81311) ring means that the menthol moiety is enantiomerically pure. This purity is directly transferred to the ester, imparting a constant and known stereochemical architecture to that portion of the molecule.

Loxoprofen itself is a chiral compound with two asymmetric centers, leading to four possible stereoisomers. google.com The first chiral center is the alpha-carbon of the propionic acid group, which can exist in either an (S) or (R) configuration. Pharmacological studies on profen drugs indicate that the (S)-enantiomer is typically the more active form. nih.gov The second chiral center is at the C-1 position of the cyclopentyl ring attached to the methyl group. google.com

Since commercially available loxoprofen is often a racemic mixture containing multiple stereoisomers, its esterification with an enantiomerically pure alcohol like L-menthol results in the formation of a mixture of diastereomers. nih.gov Each stereoisomer of loxoprofen will react with (1R,2S,5R)-menthol to form a unique diastereomeric ester. These diastereomers, while having the same molecular formula, possess distinct three-dimensional shapes and, consequently, different physical properties, which can allow for their separation using techniques like chiral chromatography. nih.govresearchgate.net

Conformational Analysis and Molecular Geometry Relevant to Research Objectives

Key areas of conformational freedom include:

Rotation around the ester bond (C-O-C).

Rotation around the bond connecting the phenyl ring to the propionate (B1217596) side chain.

Rotation around the methylene (B1212753) bridge linking the phenyl and cyclopentyl rings.

Conformational analysis, through computational modeling and spectroscopic methods like NOESY, can be used to determine the most stable, low-energy conformers of the molecule. nih.govresearchgate.net Understanding the preferred three-dimensional structure and molecular geometry is crucial for research objectives such as predicting its interaction with biological targets or developing analytical methods for separating its various diastereomers. nih.govnih.gov The molecule's tendency to adopt an extended or folded conformation can significantly influence its properties. nih.gov

Synthetic Methodologies and Esterification Strategies for Loxoprofen L Menthol Ester

Chemical Synthesis Approaches for Loxoprofen (B1209778) L-Menthol (B7771125) Ester Formation

Chemical synthesis provides direct and established routes for ester formation. These methods typically involve the reaction of a carboxylic acid and an alcohol, often with catalytic assistance to enhance reaction rates and yields.

The most fundamental method for synthesizing loxoprofen l-menthol ester is through direct esterification, commonly known as Fischer esterification. This reaction involves heating a mixture of loxoprofen and l-menthol in the presence of a strong acid catalyst. The reaction is a reversible equilibrium process. scienceready.com.au

To drive the reaction toward the formation of the ester product, the removal of water, a byproduct of the reaction, is essential. researchgate.net This can be accomplished by physical means, such as using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene. researchgate.net Alternatively, the use of a large excess of one of the reactants (typically the less expensive one) can shift the equilibrium to favor the product. The reaction is typically conducted under reflux conditions, where the mixture is heated to its boiling point and vapors are condensed and returned to the reaction flask, allowing the reaction to proceed at a stable, elevated temperature without loss of volatile materials. weebly.com

Catalysts are crucial in overcoming the activation energy of the esterification reaction. While direct esterification relies on simple acid catalysis, a broader range of catalytic systems can be employed to achieve the synthesis under varied conditions.

Acid Catalysts : Concentrated sulfuric acid (H₂SO₄) is a classic and effective catalyst that also acts as a dehydrating agent, sequestering the water produced and helping to drive the reaction to completion. scienceready.com.au Other strong acids such as hydrochloric acid (HCl), p-toluenesulfonic acid, and benzenesulfonic acid can also be used. google.com

Coupling Reagents : For milder reaction conditions, particularly when dealing with sensitive substrates, dehydrating agents known as coupling reagents are used. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate ester formation by activating the carboxylic acid. researchgate.net This method, often referred to as Steglich esterification, is advantageous because the byproducts are typically water-soluble and easily removed during purification. researchgate.net

Enzymatic Synthesis and Biocatalytic Pathways for Menthyl Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of esters due to their high specificity, mild reaction conditions, and enantioselectivity.

Lipases are enzymes that naturally catalyze the hydrolysis of fats but can be used to drive the reverse reaction—esterification—under specific conditions, such as in non-aqueous or low-water environments. google.com The esterification of l-menthol with various carboxylic acids has been extensively studied.

Research has shown that lipases from different microbial sources exhibit varying efficiencies. In a screening of various lipases for the esterification of l-menthol with oleic acid, Candida rugosa lipase (B570770) was found to be particularly effective, achieving high conversion rates. researchgate.netdss.go.th These reactions can be successfully performed in organic solvent-free systems, where the substrates themselves form the reaction medium, presenting a significant environmental and processing advantage. jst.go.jptuhh.de Key parameters influencing the reaction include temperature, water content, molar ratio of substrates, and enzyme concentration. researchgate.netdss.go.th For instance, in the esterification of l-menthol with fatty acids using Candida rugosa lipase, optimal conditions were found to be a 1:3 molar ratio of l-menthol to fatty acid with 30% water content at 30°C, leading to esterification extents of up to 96%. researchgate.netdss.go.th

Table 1: Screening of Lipases for L-menthol Esterification with Oleic Acid
Lipase SourceDegree of Esterification (%)
Candida rugosa74.6
Pseudomonas sp.23.5
Pseudomonas sp. KWI-5615.2
Alcaligenes sp.10.8
P. aeruginosa0.5

Data sourced from Shimada et al., 1999. dss.go.th

One of the most significant advantages of enzymatic synthesis is its inherent stereoselectivity. Lipases can distinguish between enantiomers (mirror-image isomers) of a chiral molecule. This property is exploited in the kinetic resolution of racemic mixtures, such as dl-menthol (a mixture of d-menthol and l-menthol).

In a kinetic resolution process, the enzyme reacts at a significantly faster rate with one enantiomer than the other. wikipedia.org Lipases, such as that from Candida rugosa, show a strong preference for l-menthol, catalyzing its esterification while leaving d-menthol largely unreacted. researchgate.netnih.gov This allows for the separation of the l-menthyl ester from the unreacted d-menthol. The efficiency of this separation is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. researchgate.netresearchgate.net For the esterification of dl-menthol with oleic acid by Candida rugosa lipase, a high enantiomeric ratio (E=31) was achieved, resulting in l-menthyl oleate (B1233923) with an enantiomeric excess (ee) of 88%. researchgate.net Similarly, the hydrolysis of dl-menthyl acetate (B1210297) using esterases from Bacillus subtilis or Burkholderia cepacia can produce l-menthol with very high optical purity (>96% ee). researchgate.netnih.gov

Table 2: Research Findings in Enantioselective Synthesis of Menthyl Esters
Enzyme SourceReaction TypeSubstratesKey FindingReference
Candida rugosa lipaseEsterificationdl-menthol, Oleic acidHigh enantioselectivity (E=31), producing l-menthyl oleate with 88% ee. researchgate.net
Burkholderia cepacia lipaseHydrolysisdl-menthyl acetateHigh enantiomeric ratio (E=170) achieved, yielding l-menthol with 96% optical purity. researchgate.net
Recombinant E. coli (expressing Bacillus subtilis esterase)Hydrolysisdl-menthyl acetateExcellent enantioselectivity (E > 100) for producing l-menthol. nih.gov
Candida cylindracea lipaseTransesterificationdl-menthol, Vinyl acetateKinetic resolution yielded (R)-menthyl acetate at 99% ee. researchgate.net

Isolation and Purification Techniques for Loxoprofen L-Menthol Ester

Following synthesis, the loxoprofen l-menthol ester must be isolated from the reaction mixture, which may contain unreacted starting materials (loxoprofen, l-menthol), the catalyst, and byproducts. The purification strategy depends on the physical properties of the ester and the impurities present.

A typical purification procedure for a liquid ester involves several steps:

Neutralization and Washing : The crude reaction mixture is first treated with a weak aqueous base, such as a sodium bicarbonate or sodium carbonate solution. This step neutralizes the acidic catalyst and converts any unreacted loxoprofen into its water-soluble sodium salt, which can then be removed in the aqueous layer. scienceready.com.aulookchem.com

Liquid-Liquid Extraction : The ester, being an organic compound, is typically immiscible with water. It can be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate or diethyl ether in a separating funnel. researchgate.net The organic layer containing the ester is separated from the aqueous layer containing impurities.

Drying : Traces of water are removed from the collected organic layer using an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate. The drying agent is then removed by filtration. lookchem.comacs.org

Solvent Removal and Distillation : The organic solvent is removed by evaporation, often under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by distillation, which separates compounds based on differences in their boiling points. scienceready.com.auweebly.com For high molecular weight esters that may decompose at high temperatures, vacuum distillation is preferred as it allows boiling at a lower temperature. lookchem.com

For solid esters, recrystallization is a common final purification step. The crude solid is dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, hexane, or an alcohol) and allowed to cool slowly. lookchem.com As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving impurities behind in the solvent. It is crucial to use a non-hydroxylic solvent or the same alcohol from which the ester was derived (l-menthol in this case) to prevent transesterification, which would contaminate the final product. lookchem.com For complex mixtures or to achieve very high purity, column chromatography may be employed as a final purification step. researchgate.net

Prodrug Concept and Bioconversion Dynamics of Loxoprofen L Menthol Ester

Design Principles of Loxoprofen (B1209778) L-Menthol (B7771125) Ester as a Prodrug

The design of Loxoprofen L-menthol ester as a prodrug leverages fundamental chemical strategies to optimize the therapeutic delivery of its parent compound, loxoprofen. Loxoprofen itself is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug; it is converted in the body to its active trans-alcohol metabolite, which is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes. wikipedia.orgnih.govpatsnap.com The esterification of loxoprofen with l-menthol represents a secondary prodrug strategy aimed at further modifying its physicochemical properties for specific applications, particularly transdermal delivery.

A primary principle behind creating the Loxoprofen L-menthol ester is to increase the lipophilicity ("fat-loving" nature) of the parent molecule. Loxoprofen contains a carboxylic acid group, which is relatively polar and can limit its ability to pass through the lipid-rich barriers of the skin, such as the stratum corneum. google.com Esterification masks this polar carboxylic acid group by reacting it with the hydroxyl group of l-menthol, a lipophilic monoterpene. google.comnih.gov This chemical modification results in a molecule that is significantly more lipid-soluble.

The relationship between lipophilicity and skin permeability is well-established; molecules with higher lipophilicity generally exhibit enhanced permeation through the skin's lipid matrix. nih.govmdpi.com By increasing the lipophilicity, the Loxoprofen L-menthol ester is designed to partition more effectively from a topical formulation into the stratum corneum. Furthermore, l-menthol itself is known to act as a permeation enhancer by disrupting the highly ordered intercellular lipid structure of the stratum corneum, which can further facilitate drug entry. nih.gov This dual effect—increased molecular lipophilicity and the permeation-enhancing action of the promoiety (l-menthol)—is a key design feature for improving transdermal flux compared to loxoprofen alone. researchgate.net

Table 1: Physicochemical Property Modulation via Esterification
CompoundKey Functional GroupExpected Lipophilicity (log P)Expected Permeability Characteristic
LoxoprofenCarboxylic Acid (-COOH)LowerLimited by polarity of carboxylic acid
Loxoprofen L-Menthol EsterEster (-COOR)HigherEnhanced by increased lipophilicity and menthol's penetration-enhancing effect nih.gov

The prodrug strategy aims to deliver the drug to a specific site of action while minimizing systemic exposure. For a topically applied agent, the goal is to have the drug penetrate the skin and act on underlying tissues. Loxoprofen L-menthol ester is designed for this purpose. Its enhanced lipophilicity allows it to act as a carrier, moving through the outer skin layers. nih.gov

Once within the viable epidermis and dermis, the prodrug is designed to undergo biotransformation. The skin contains a variety of enzymes, including esterases, that can hydrolyze the ester bond. nih.gov This enzymatic action would release both the active parent drug, loxoprofen, and the l-menthol promoiety directly into the target tissue. Loxoprofen is then further metabolized by carbonyl reductase, an enzyme highly expressed in the skin, to its pharmacologically active trans-alcohol form. drugbank.comresearchgate.net This localized bioactivation ensures that the potent anti-inflammatory agent is generated at the site of inflammation, potentially reducing systemic side effects. patsnap.com

Enzymatic Hydrolysis and Bioconversion to Parent Loxoprofen and L-Menthol

The therapeutic efficacy of Loxoprofen L-menthol ester as a prodrug is entirely dependent on its efficient conversion back to its active components within the body. This process is mediated by specific enzymes that recognize and cleave the ester linkage.

The activation of the Loxoprofen L-menthol ester is accomplished through enzymatic hydrolysis, a reaction catalyzed by a class of enzymes known as esterases. nih.govannualreviews.org Esterases are ubiquitous in the body and are responsible for the metabolism of numerous drugs containing ester, amide, or thioester bonds. nih.gov Carboxylesterases (CES) are a major family of esterases that play a critical role in the activation of many ester-based prodrugs. frontiersin.org These enzymes are present in various tissues, including the liver, plasma, and skin, making them ideal catalysts for activating topically applied prodrugs. nih.gov

Upon penetrating the skin, the Loxoprofen L-menthol ester encounters these cutaneous esterases. The enzyme recognizes the ester bond and catalyzes its hydrolysis, breaking the molecule into loxoprofen and l-menthol. dss.go.th Lipases, a subclass of esterases, have also been shown to effectively catalyze both the synthesis and hydrolysis of l-menthyl esters, with lipases from sources like Candida rugosa showing high efficiency. dss.go.thnih.gov

Table 2: Key Enzymes in the Bioconversion Pathway
EnzymeActionSubstrateProduct(s)Location
Esterases (e.g., Carboxylesterases)Hydrolysis of ester bondLoxoprofen L-Menthol EsterLoxoprofen + L-MentholSkin, Liver, Plasma nih.gov
Carbonyl Reductase 1 (CBR1)Reduction of ketoneLoxoprofentrans-OH loxoprofen (Active Metabolite)Skin, Liver drugbank.comresearchgate.net

The rate of conversion of the prodrug to the active drug is a critical pharmacokinetic parameter. Studies investigating the bioconversion of loxoprofen have shown that the formation of its active metabolites occurs readily in liver homogenates and blood, but not significantly in muscle homogenates. researchgate.net While specific kinetic data for the hydrolysis of Loxoprofen L-menthol ester in skin homogenates is not widely published, the principle has been established with other prodrugs. The enzymatic machinery required for this conversion is present in the skin. nih.govdrugbank.com

Research on loxoprofen itself confirms that it undergoes bioactivation to its pharmacologically active metabolite within human skin, demonstrating that the necessary enzymes, such as carbonyl reductase, are active in this matrix. drugbank.com The conversion kinetics of the Loxoprofen L-menthol ester would depend on the concentration and activity of local esterases in the skin tissue. It is expected that the hydrolysis would release loxoprofen, making it available for subsequent reduction to its active trans-alcohol form. researchgate.net The rate of this initial hydrolysis step would be a key determinant of the onset and duration of the local anti-inflammatory effect.

Mechanisms of Prodrug Activation and Release of Active Moiety

The activation of Loxoprofen L-menthol ester is a sequential, two-step process designed to leverage the biological environment of the target tissue, particularly the skin.

Penetration and Hydrolysis: The process begins with the topical application of the formulation containing Loxoprofen L-menthol ester. Due to its engineered high lipophilicity, the prodrug partitions from the vehicle and permeates the stratum corneum. Upon reaching the viable epidermis and dermis, the ester bond is attacked by endogenous esterase enzymes. nih.govannualreviews.org This hydrolytic cleavage is the primary activation step, breaking the prodrug into two separate molecules: loxoprofen and l-menthol. dss.go.th

Secondary Bioactivation: Following its release, loxoprofen is not yet in its most active form. It serves as a substrate for a second set of enzymes, primarily carbonyl reductase 1 (CBR1), which is present in the skin. drugbank.comresearchgate.net CBR1 reduces the ketone group on the cyclopentyl ring of loxoprofen to a hydroxyl group, forming the highly potent trans-alcohol metabolite. nih.govpatsnap.com It is this final metabolite that exerts the primary anti-inflammatory effect by inhibiting COX enzymes and, consequently, the synthesis of prostaglandins. wikipedia.org The co-released l-menthol can contribute to a cooling sensation and may also possess mild analgesic properties. dss.go.th

This cascade of activation ensures the drug is delivered in an inactive, permeable form and is only converted to its fully active state upon reaching the enzymatically-rich target tissue.

Preclinical Pharmacological Investigations: in Vitro and Ex Vivo Studies

In Vitro Permeation and Transdermal Flux Studies

Comprehensive searches did not yield any specific studies on the in vitro permeation and transdermal flux of Loxoprofen (B1209778) L-Menthol (B7771125) Ester. While research exists on the transdermal delivery of loxoprofen and loxoprofen sodium, and the use of l-menthol as a penetration enhancer for other nonsteroidal anti-inflammatory drugs (NSAIDs), this information does not pertain to the specific ester .

Permeation Across Excised Skin Models (e.g., rat, rabbit skin)

There are no available studies that have investigated the permeation of Loxoprofen L-Menthol Ester across excised rat, rabbit, or other animal skin models.

Influence of Formulation Components on Ester Permeation

No research could be found that details the influence of different formulation components on the permeation of Loxoprofen L-Menthol Ester.

Comparison of Permeation Profile with Loxoprofen and its Active Metabolites

A comparative analysis of the permeation profile of Loxoprofen L-Menthol Ester with that of loxoprofen and its active metabolites, such as the trans-OH form, has not been documented in the scientific literature. Studies on loxoprofen itself indicate that it is metabolized to its active trans-OH form in the skin. nih.govnih.gov However, the permeation characteristics of the L-Menthol ester derivative remain uninvestigated.

Ex Vivo Drug Release and Distribution in Tissues

There is a lack of published data regarding the ex vivo drug release and tissue distribution of Loxoprofen L-Menthol Ester.

Release Kinetics from Experimental Formulations

No information is available on the release kinetics of Loxoprofen L-Menthol Ester from any experimental topical or transdermal formulations.

Distribution Profile in Different Tissue Layers Post-Application

Studies detailing the distribution profile of Loxoprofen L-Menthol Ester in different layers of the skin and underlying tissues after topical application have not been published. For the parent compound, loxoprofen, studies have shown that after dermal application, it and its active metabolite remain at high concentrations in the skin and skeletal muscle. nih.gov

Analytical Method Development and Validation for Loxoprofen L Menthol Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. ijcrt.org For Loxoprofen (B1209778) L-Menthol (B7771125) Ester, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct, vital roles in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of loxoprofen and its related substances, including its ester derivatives. ajpaonline.com The development of a robust HPLC method for Loxoprofen L-Menthol Ester focuses on achieving optimal separation from the parent drug, its metabolites, and other potential degradation products. researchgate.net Method development involves a systematic approach to optimizing chromatographic parameters to ensure sensitivity, specificity, and efficiency. ijcrt.org

Several studies on loxoprofen analysis provide a foundation for developing a method for its l-menthol ester. chem-soc.siwho.int Key parameters such as the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength are carefully selected. A C18 column is commonly used as the stationary phase due to its hydrophobicity, which is suitable for retaining and separating loxoprofen and its derivatives. researchgate.netrjptonline.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rjptonline.orgresearchgate.net The pH of the mobile phase is a critical factor, often adjusted to an acidic value (e.g., pH 3.0) to ensure the analytes are in a non-ionized state, promoting better retention and peak shape. researchgate.net UV detection is standard, with wavelengths around 220-225 nm being effective for quantifying loxoprofen and its derivatives. researchgate.netrjptonline.org

Table 1: Illustrative HPLC Method Parameters for Loxoprofen L-Menthol Ester Analysis

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netwho.int Provides excellent separation for moderately non-polar compounds like Loxoprofen and its esters.
Mobile Phase Acetonitrile:Water (e.g., 55:45 v/v) with 0.1% Orthophosphoric Acid who.intresearchgate.net Acetonitrile offers good elution strength. Acidic pH suppresses ionization for better retention and peak shape.
Flow Rate 1.0 mL/min researchgate.netwho.int A standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 225 nm researchgate.netrjptonline.org Loxoprofen moiety has significant absorbance at this wavelength, allowing for sensitive detection.
Injection Volume 20 µL rjptonline.org A typical volume for analytical HPLC, providing good reproducibility.

| Column Temperature | Ambient or controlled (e.g., 25°C) rjptonline.org | Ensures consistent retention times by minimizing temperature-related fluctuations. |

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.org

Gas Chromatography (GC) for L-Menthol Ester Analysis

Gas chromatography is a highly sensitive technique particularly well-suited for the analysis of volatile compounds like menthol (B31143) and its esters. nih.gov While HPLC is preferred for the loxoprofen moiety, GC is an excellent choice for analyzing the l-menthol portion of the ester or for specific applications where the ester's volatility can be exploited. L-menthyl esters can be prepared and subsequently resolved by GC. aocs.org

A typical GC method involves a capillary column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (e.g., VF-624ms), which is effective for separating isomers and related substances. nih.gov A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. nih.gov The temperature program is optimized to ensure adequate separation of the analyte from any impurities or solvent peaks.

In a study on the synthesis of l-menthyl acetate (B1210297), GC was used to monitor the reaction and characterize the product, demonstrating its utility for ester analysis. researchgate.net The retention time for the ester was longer than for the starting alcohol, a characteristic that would also apply to Loxoprofen L-Menthol Ester relative to free l-menthol. researchgate.net

Table 2: Representative GC Method Parameters for L-Menthol Ester Analysis

Parameter Condition Rationale
Column Capillary Column (e.g., VF-624ms, 60 m length) nih.gov Provides high-resolution separation for volatile and semi-volatile compounds.
Carrier Gas Helium or Nitrogen Inert carrier gas to transport the sample through the column.
Injector Temperature ~250°C Ensures rapid volatilization of the sample without thermal degradation.
Detector Flame Ionization Detector (FID) nih.gov Offers high sensitivity and a wide linear range for hydrocarbons and their derivatives.
Detector Temperature ~280°C Prevents condensation of the analyte as it exits the column.

| Temperature Program | e.g., Initial 100°C, ramp to 240°C at 10°C/min, hold for 5 min | An optimized temperature gradient is crucial for separating compounds with different boiling points. |

Advanced Hyphenated Techniques (LC-MS, LC-NMR, GC-MS) for Structure Elucidation and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for definitive structure elucidation and trace-level quantification. slideshare.nethumanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities and degradation products in complex matrices. humanjournals.com In the context of loxoprofen, LC-MS has been successfully used to identify degradation products found in heat-stressed pharmaceutical products, with one of the key products being identified as Loxoprofen L-Menthol Ester. researchgate.netresearchgate.net The LC separates the ester from other components, and the MS provides the molecular weight of the eluting compound, confirming its identity. Tandem MS (MS/MS) experiments can further fragment the molecule to provide detailed structural information. humanjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation efficiency of GC with the detection power of MS. science.gov It is highly effective for identifying volatile and semi-volatile compounds. For Loxoprofen L-Menthol Ester, GC-MS analysis would provide a fragmentation pattern where the base peak might correspond to the menthol moiety, offering clear evidence of its presence in the ester structure. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a definitive technique for the structural elucidation of unknown compounds in complex mixtures without the need for cumbersome isolation. science.gov This method has been applied to analyze degradation products of loxoprofen. researchgate.netresearchgate.net By coupling an LC system to an NMR spectrometer, a complete ¹H NMR spectrum can be obtained for the peak corresponding to Loxoprofen L-Menthol Ester as it elutes from the column, providing unambiguous structural confirmation. acs.org

Table 3: Application of Hyphenated Techniques for Loxoprofen L-Menthol Ester

Technique Application Information Obtained
LC-MS/MS Identification and Quantification Molecular weight, fragmentation patterns, confirmation of identity in complex mixtures. researchgate.nethumanjournals.com
GC-MS Identification of Volatile Moieties Fragmentation patterns, particularly useful for confirming the l-menthol structure. researchgate.netscience.gov

| LC-NMR | Unambiguous Structure Elucidation | Complete proton (¹H) and carbon (¹³C) NMR spectra for definitive structural assignment without isolation. researchgate.netacs.org |

Spectroscopic and Spectrophotometric Methods for Characterization

Spectroscopic methods are used to probe the molecular structure of a compound by measuring its interaction with electromagnetic radiation. ajpaonline.com For Loxoprofen L-Menthol Ester, FTIR and NMR spectroscopy are primary tools for characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FTIR spectrum of Loxoprofen L-Menthol Ester would exhibit characteristic absorption bands corresponding to its distinct structural features. The most telling signal would be the strong absorption from the ester carbonyl (C=O) group, which is expected to appear in the region of 1735-1750 cm⁻¹. This peak is distinct from the carboxylic acid carbonyl of the parent loxoprofen. Furthermore, characteristic C-O stretching vibrations for the ester linkage would be visible.

Analysis of l-menthyl acetate, a similar ester, shows a prominent ester carbonyl peak at 1736.96 cm⁻¹ and a C-O stretch at 1245.82 cm⁻¹, providing a strong reference for the expected spectrum of Loxoprofen L-Menthol Ester. researchgate.net

Table 4: Key FTIR Absorption Bands for Loxoprofen L-Menthol Ester

Functional Group Wavenumber Range (cm⁻¹) Vibration Type
C-H (Aromatic) 3000 - 3100 Stretch
C-H (Aliphatic) 2850 - 3000 Stretch
C=O (Ester) 1735 - 1750 researchgate.net Stretch
C=O (Ketone) ~1715 Stretch
C=C (Aromatic) 1450 - 1600 Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful technique for the complete structural determination of organic molecules in solution. ub.edu It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: The proton NMR spectrum of Loxoprofen L-Menthol Ester would show a combination of signals from both the loxoprofen and l-menthol moieties. Key signals would include the aromatic protons from the phenyl ring of loxoprofen, the characteristic multiplets of the cyclopentanone (B42830) ring, and the distinct signals for the isopropyl and other aliphatic protons of the l-menthol group. The proton on the carbon bearing the ester oxygen in the menthol part would appear as a downfield multiplet, shifted significantly from its position in free l-menthol.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. ub.edu The spectrum of Loxoprofen L-Menthol Ester would be characterized by the presence of two carbonyl signals: one for the ketone in the cyclopentanone ring and another for the ester carbonyl, which would be clearly distinguishable from the carboxylic acid carbonyl in the parent drug. The numerous aliphatic signals from both the loxoprofen side chain and the menthol moiety would also be present. The combination of ¹H and ¹³C NMR, often supplemented with 2D experiments like COSY and HMBC, allows for the complete and unambiguous assignment of the entire molecular structure. ub.edu

Table 5: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ) for Loxoprofen L-Menthol Ester

Moiety Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Loxoprofen Aromatic Protons 7.0 - 7.3 125 - 140
CH-COO (propionate) ~3.7 (quartet) ~45
CH₃ (propionate) ~1.5 (doublet) ~18
C=O (ketone) - ~220
C=O (ester) - ~175
L-Menthol CH-O-CO 4.5 - 4.9 (multiplet) 70 - 75

Mass Spectrometry (MS, MS/MS, ESI-MS, FD-MS)

Mass spectrometry (MS) and its tandem and various ionization techniques are indispensable for the structural elucidation and identification of compounds like Loxoprofen L-Menthol Ester, particularly when it emerges as a degradation product in pharmaceutical formulations.

In a study identifying degradation products in heat-stressed loxoprofen sodium adhesive tapes, Liquid Chromatography-Mass Spectrometry (LC-MS) was instrumental. nih.gov The molecular formulae of the degradation products, including Loxoprofen L-Menthol Ester (identified as DP-3), were determined through accurate mass measurements and product ion analyses. nih.govresearchgate.net This rapid and unambiguous identification was achieved without the need for complex isolation and purification processes. nih.gov The combination of MS results with Nuclear Magnetic Resonance (NMR) spectroscopy data definitively confirmed the structure of DP-3 as Loxoprofen L-Menthol Ester. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of large and fragile molecules. In the context of related compounds, ESI-MS/MS has been used to establish complete mass fragmentation pathways. researchgate.net For instance, in the analysis of loxoprofen and its metabolites, ESI coupled with a time-of-flight (TOF) mass spectrometer provided accurate mass data, which is critical for confirming elemental compositions. researchgate.net While direct fragmentation data for Loxoprofen L-Menthol Ester is not detailed in the provided results, the principles of ESI-MS/MS applied to the parent compound, loxoprofen, would involve the fragmentation of the precursor ion to yield characteristic product ions, allowing for detailed structural confirmation. For example, studies on loxoprofen's metabolites have shown that MS/MS fragmentation can pinpoint hydroxylation sites on the cyclopentanone ring. mdpi-res.com

Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for the analysis of loxoprofen after derivatization. nih.gov Although this study focused on the tert-butyldimethylsilyl (TBDMS) derivative of loxoprofen, the principle demonstrates the utility of GC-MS in separating and identifying related compounds. nih.gov The characteristic fragment ions observed in GC-MS provide a basis for accurate and selective detection. nih.gov

The following table summarizes the mass spectrometric techniques and their applications in the analysis of Loxoprofen and its related products.

TechniqueApplicationKey FindingsReference
LC-MS Identification of degradation products in loxoprofen sodium adhesive tapes.Determined the molecular formula of Loxoprofen L-Menthol Ester through accurate mass measurements. nih.gov
MS/MS Structural elucidation of degradation products.Product ion analyses combined with NMR confirmed the identity of Loxoprofen L-Menthol Ester. nih.govresearchgate.net
ESI-MS Ionization for mass analysis of loxoprofen and its metabolites.Enables the analysis of fragile molecules and provides accurate mass data when coupled with TOF-MS. researchgate.netpmda.go.jp
GC-MS Analysis of loxoprofen as a TBDMS derivative.Provided selective detection based on characteristic fragment ions. nih.gov

Validation of Analytical Methods for Research Applications (Specificity, Linearity, Accuracy, Precision, Stability)

The validation of analytical methods is paramount to ensure that the data generated during research is reliable, reproducible, and accurate. For loxoprofen and its related compounds, various high-performance liquid chromatography (HPLC) methods have been developed and validated according to international guidelines. nih.govresearchgate.netresearchgate.netresearchgate.net While these studies primarily focus on the parent drug, loxoprofen, the validation parameters are directly applicable to the analytical methods developed for its ester.

Specificity: Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. In HPLC methods developed for loxoprofen, specificity is demonstrated by the absence of interference from blank plasma or other matrix components at the retention time of the analyte. researchgate.netnih.gov Chromatograms of blank samples are compared with those of spiked samples to confirm that no endogenous peaks co-elute with the analyte. researchgate.net

Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. For loxoprofen, HPLC methods have demonstrated excellent linearity over various concentration ranges. nih.govnih.govresearchgate.netresearchgate.net A linear regression analysis is performed, and the correlation coefficient (r² or r) is calculated to assess the quality of the linear fit. nih.govnih.govresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by analyzing samples with known concentrations of the analyte. For loxoprofen, analytical methods have reported high recovery rates, often exceeding 90%. nih.govresearchgate.netnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For loxoprofen analysis, both intra-day and inter-day precision have been evaluated, with RSD values generally being low, indicating good precision. nih.govresearchgate.netnih.gov

Stability: Stability studies are conducted to evaluate the stability of the analyte in a given matrix under specific storage and processing conditions. For loxoprofen, stability in human serum and plasma has been confirmed during storage and throughout the assay procedure. researchgate.netnih.gov This includes assessing the stability of sample solutions over a period of time at room temperature. researchgate.net

The table below provides a summary of the validation parameters from studies on loxoprofen, which are foundational for methods analyzing Loxoprofen L-Menthol Ester.

Validation ParameterMethodTypical ResultsReference
Specificity HPLCNo interference from endogenous plasma components. researchgate.netnih.gov
Linearity HPLC, GC-MSCorrelation coefficient (r or r²) ≥ 0.999. nih.govnih.govresearchgate.netnih.gov
Accuracy HPLCRecovery > 90%. nih.govresearchgate.netnih.gov
Precision HPLCIntra-day and inter-day RSD < 15%. nih.govresearchgate.netnih.gov
Stability HPLCStable during storage and assay procedures. researchgate.netresearchgate.netnih.gov

Chemical Stability and Degradation Studies of Loxoprofen L Menthol Ester

Identification of Loxoprofen (B1209778) L-Menthol (B7771125) Ester as a Degradation Product in Loxoprofen Formulations

Loxoprofen l-menthol ester has been identified as a significant degradation product in pharmaceutical formulations of loxoprofen sodium, especially under thermal stress conditions. nih.gov Research has shown that in preparations like adhesive tapes containing both loxoprofen sodium and l-menthol, an esterification reaction can occur between the carboxylic acid group of loxoprofen and the hydroxyl group of l-menthol. google.com

A pivotal study successfully identified three primary degradation products (DP-1, DP-2, and DP-3) in heat-stressed loxoprofen sodium adhesive tapes. nih.gov Through the use of advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), DP-3 was unambiguously identified as loxoprofen l-menthol ester. nih.govresearchgate.net This identification was confirmed by accurate mass measurements and product ion analyses. nih.govresearchgate.net The ester is considered a key compound to monitor in stability studies of loxoprofen products that also contain l-menthol. veeprho.comgoogle.com

The formation of this ester is a known challenge in the formulation of patches, as it leads to a decrease in the concentration of the active pharmaceutical ingredient, loxoprofen, over time. google.com Patents related to loxoprofen patches explicitly mention the reaction between loxoprofen sodium and l-menthol, which produces the l-menthol ester as a decomposition product. google.comgoogle.com

Table 1: Identified Degradation Products in Heat-Stressed Loxoprofen Sodium Formulations

Degradation Product (DP) Identity Method of Formation
DP-1 Oxidation product with an oxodicarboxylic acid structure Cleavage of the cyclopentanone (B42830) ring of loxoprofen nih.gov
DP-2 Cyclopentanone ring-hydroxylated loxoprofen Hydroxylation of the loxoprofen molecule nih.gov

Hydrolytic Degradation Pathways and Kinetics

The stability of the ester bond in loxoprofen l-menthol ester is susceptible to hydrolysis, a process significantly influenced by pH and the presence of other formulation components.

Ester hydrolysis is typically catalyzed by both acid and base. While specific kinetic studies on the pH-dependent stability of loxoprofen l-menthol ester are not extensively detailed in the available literature, general chemical principles suggest that the ester's stability would be lowest at acidic and alkaline pH values and maximal in the neutral pH range.

Loxoprofen sodium itself has been shown to be unstable under hydrolytic conditions, particularly alkaline stress. scilit.com This inherent instability of the parent molecule suggests that formulations must be carefully buffered to maintain stability. The pH of a formulation can also significantly affect the permeation of acidic drugs like loxoprofen through the skin, making pH control a critical parameter for both stability and efficacy in topical systems containing l-menthol. nih.gov

Excipients and solvents play a critical role in the stability of loxoprofen formulations and the formation of the l-menthol ester.

L-Menthol Concentration: The amount of l-menthol in a formulation is directly related to the quantity of loxoprofen l-menthol ester formed. google.comgoogle.com Higher concentrations of l-menthol tend to increase the rate of ester formation, posing a stability challenge. google.com

Acids and Solubilizing Agents: Additives such as lactic acid, which can be used as a solubilizing agent, may also react with loxoprofen sodium and contribute to the degradation profile of the final product. google.com

Inhibiting Agents: Research into stabilizing these formulations has shown that certain excipients can inhibit the formation of the ester. One patent describes the use of a metal oxide to suppress the generation of the menthol (B31143) ester form. google.com Another patent proposes that sodium bisulfite and/or 2-mercaptobenzimidazole (B194830) can act as esterification inhibitors in patch formulations. google.com

Thermal and Oxidative Degradation Mechanisms

Stress testing under various conditions reveals the susceptibility of loxoprofen and its formulations to thermal and oxidative degradation, which can lead to the formation of loxoprofen l-menthol ester among other products.

Thermal stress is a primary driver for the formation of loxoprofen l-menthol ester. Studies involving the storage of loxoprofen sodium adhesive tapes at elevated temperatures confirmed the generation of this ester. nih.gov In one stability testing protocol, patches were stored in a constant temperature oven at 70°C for 10 days, which represents a more severe condition than normal storage, to specifically measure the amount of the l-menthol ester produced. google.com These findings underscore the importance of temperature control during the manufacturing and storage of loxoprofen products containing l-menthol.

Loxoprofen is susceptible to oxidative degradation. scilit.com Forced degradation studies have shown that under oxidative stress from agents like hydrogen peroxide, loxoprofen can degrade into several products. researchgate.netscilit.com One of the major degradation products identified in heat-stressed samples, alongside the l-menthol ester, is an oxidation product resulting from the cleavage of loxoprofen's cyclopentanone ring. nih.gov A recent patent also notes the formation of a "ring-opened form of loxoprofen" as an oxidative degradation product. google.com

While these studies focus on the degradation of the parent loxoprofen molecule, the stability of the loxoprofen l-menthol ester itself in the presence of strong oxidizing agents is a consideration for formulation development. Safety data sheets for the compound indicate incompatibility with strong oxidizing and reducing agents, suggesting a potential for oxidative degradation of the ester. medchemexpress.com However, specific pathways for the oxidative degradation of the ester itself are not detailed in the reviewed literature.

Table 2: List of Compounds Mentioned

Compound Name Role/Type
Loxoprofen Active Pharmaceutical Ingredient (NSAID)
Loxoprofen Sodium Salt form of Loxoprofen
L-Menthol Excipient (Cooling Agent, Permeation Enhancer)
Loxoprofen L-Menthol Ester Degradation Product, Ester
Lactic Acid Excipient (Solubilizing Agent)
Sodium Bisulfite Excipient (Esterification Inhibitor)
2-Mercaptobenzimidazole Excipient (Esterification Inhibitor)
Hydrogen Peroxide Oxidizing Agent (for Stress Testing)
Indomethacin Active Pharmaceutical Ingredient (NSAID)
Naproxen Active Pharmaceutical Ingredient (NSAID)
Polyethylene Glycol (PEG) Excipient (Polymer)

Formulation Research and Delivery System Development for Loxoprofen L Menthol Ester

Design and Characterization of Topical and Transdermal Delivery Systems

The design of effective topical and transdermal delivery systems for Loxoprofen (B1209778) L-Menthol (B7771125) Ester is crucial for ensuring its therapeutic efficacy. Researchers have explored various formulation strategies, including matrix systems, vesicular carriers, and ionic liquid-based formulations, to enhance the drug's solubility, skin permeation, and controlled release.

Matrix Systems (e.g., Ethylene-Vinyl Acetate (B1210297) Matrix)

Matrix-type transdermal drug delivery systems (TDDS) are a common approach where the drug is uniformly dispersed within a polymer matrix. Ethylene-Vinyl Acetate (EVA) is a frequently used copolymer in these systems due to its biocompatibility, flexibility, and ability to control drug release. nih.govcelanese.com

Research on an EVA matrix system for the transdermal delivery of Loxoprofen demonstrated the feasibility of this approach. koreascience.kr The study investigated the impact of various factors on drug release from the EVA matrix. Key findings from the research on Loxoprofen-EVA matrix systems are summarized below:

Drug Concentration: The rate of Loxoprofen release from the EVA matrix was found to increase with a higher loading dose of the drug. The release rate was proportional to the square root of the initial drug concentration, following the Higuchi model of drug release. koreascience.kr

Temperature: An increase in temperature led to a higher release rate of the drug from the matrix. The activation energy for the release of a 2.0% loaded drug dose was calculated to be 5.67 kcal/mol. koreascience.kr

Vinyl Acetate Content: The vinyl acetate (VA) content in the EVA copolymer is a critical factor influencing the polymer's characteristics. researchgate.net Higher VA content generally leads to increased flexibility and reduced crystallinity, which can, in turn, affect the drug release rate. researchgate.net Studies on different drug-EVA matrices have shown varied release profiles depending on the VA content, with grades like EVA15 and EVA28 showing faster release for certain drugs compared to EVA9 and EVA40. nih.gov

Effect of Formulation Variables on Loxoprofen Release from EVA Matrix
ParameterObservationReference
Drug ConcentrationRelease rate increases with increased loading dose. koreascience.kr
TemperatureHigher temperature results in a faster release rate. koreascience.kr
Plasticizer (Diethyl Phthalate)Showed the highest release rate among plasticizers tested. koreascience.kr
Permeation Enhancer (Polyoxyethylene 2-oleyl ether)Demonstrated the greatest enhancing effect on drug permeation. koreascience.kr

Vesicular Systems (e.g., Ethosomes, Nanoemulsions)

Vesicular systems are advanced drug delivery carriers that can encapsulate both hydrophilic and lipophilic drugs, offering enhanced skin penetration.

Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (B145695) (20-50%), and water. nih.govchula.ac.th The ethanol in the formulation acts as a potent permeation enhancer by fluidizing the lipids in the stratum corneum and the vesicle bilayer itself. nih.govresearchgate.net

A study on the transdermal delivery of Loxoprofen using ethosomes highlighted their potential to improve drug permeation. nih.gov Fifteen different ethosomal formulations were prepared and evaluated, with the optimized formulation (F14) demonstrating superior characteristics.

Key findings from the study on Loxoprofen-loaded ethosomes include: nih.govnih.govresearchgate.net

Composition of Optimized Ethosome (F14): 1% Loxoprofen, 1% egg yolk lecithin, 30% ethanol, and 5% propylene (B89431) glycol.

Physicochemical Properties: The optimized ethosomes had an average particle size of 164.2 ± 19 nm, a polydispersity index (PDI) of 0.280 ± 0.028, a positive zeta potential of +45.1 ± 4.5 mV, and a high entrapment efficiency of 96.8 ± 0.43%.

Drug Release and Permeation: In vitro and ex vivo studies showed that the ethosomal formulation had significantly better drug release and skin penetration rates compared to a standard hydroalcoholic solution of the drug.

Characteristics of an Optimized Loxoprofen Ethosomal Formulation (F14)
CharacteristicValueReference
Particle Size164.2 ± 19 nm nih.govnih.gov
Polydispersity Index (PDI)0.280 ± 0.028 nih.govnih.gov
Zeta Potential+45.1 ± 4.5 mV nih.govnih.gov
Entrapment Efficiency96.8 ± 0.43% nih.govnih.gov

Nanoemulsions are another type of nanosystem composed of oil, water, and surfactants, which form a stable, transparent, or translucent system with droplet sizes typically in the range of 20-200 nm. nih.gov These systems are of particular interest for topical and transdermal delivery due to their high surface area, which can improve drug solubilization and skin permeation. nih.gov While specific studies on Loxoprofen L-Menthol Ester in nanoemulsions are not detailed in the provided context, the general principles suggest they could be a viable delivery system.

Ionic Liquid Formulations for Enhanced Solubility and Permeation

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as versatile tools in pharmaceutical sciences. mdpi.com Their unique properties, such as high thermal stability, low volatility, and tunable solvency, make them attractive for enhancing the solubility and skin permeation of poorly soluble drugs. researchgate.netpharmaexcipients.com

The mechanisms by which ILs can enhance transdermal drug delivery include:

Improved Solubilization: ILs can act as effective solvents or co-solvents for a wide range of active pharmaceutical ingredients (APIs), thereby increasing the drug loading in a formulation. mdpi.comnih.gov

Permeation Enhancement: Certain ILs can interact with the lipids of the stratum corneum, disrupting its highly organized structure and reducing its barrier function, which facilitates drug penetration. pharmaexcipients.comnih.gov

API-IL Strategy: A drug molecule itself can be converted into an ionic liquid (API-IL), which can overcome issues related to the solid-state properties of the drug, such as polymorphism and poor solubility. pharmaexcipients.com

Choline-based ILs are particularly noted for their biocompatibility and biodegradability, making them suitable for pharmaceutical applications. pharmaexcipients.com For instance, cholinium glycinate (B8599266) and cholinium alaninate (B8444949) have been shown to enhance the solubility and topical permeation of ibuprofen. pharmaexcipients.com While direct research on Loxoprofen L-Menthol Ester with ionic liquids is not available, the principles suggest that ILs could be a promising approach to improve its transdermal delivery by increasing its solubility and permeation.

Optimization of Formulation Parameters for Ester Integrity and Release Control

The successful transdermal delivery of Loxoprofen L-Menthol Ester relies not only on the choice of the delivery system but also on the careful optimization of formulation parameters. These parameters influence the stability of the ester prodrug and the rate at which it is released from the formulation and permeates the skin.

Effects of Permeation Enhancers and Plasticizers

Permeation enhancers , also known as accelerants, are chemical substances that reversibly decrease the barrier resistance of the stratum corneum, allowing drugs to penetrate more readily. latticescipub.comslideshare.net They can act through various mechanisms, including disrupting the lipid bilayer, interacting with intracellular proteins, or improving the partitioning of the drug into the skin. mdpi.com

In the context of the Loxoprofen-EVA matrix, various enhancers were studied. Among them, polyoxyethylene 2-oleyl ether was found to have the most significant enhancing effect on drug permeation. koreascience.kr Other classes of enhancers that have been widely studied include fatty acids (e.g., oleic acid, linoleic acid), pyrrolidones, and propylene glycol derivatives. nih.govzenodo.org

Plasticizers are added to polymer matrices to increase their flexibility and reduce brittleness. nih.gov This modification of the polymer structure can also influence the drug release rate. In the study of the Loxoprofen-EVA matrix, diethyl phthalate (B1215562) was identified as the most effective plasticizer for increasing the drug release rate. koreascience.kr The interaction between the drug, polymer, and plasticizer is a critical factor that governs the release kinetics from the matrix. nih.gov

Role of Polymers and Excipients in Controlled Release Mechanisms

Polymers are the fundamental components of many transdermal delivery systems, dictating the structure of the formulation and controlling the release of the active ingredient. ijpbms.comamazonaws.com The choice of polymer and other excipients is crucial for achieving a desired release profile, ensuring the stability of the formulation, and maintaining the integrity of the Loxoprofen L-Menthol Ester.

The properties of the polymer, such as its hydrophilicity or hydrophobicity, play a significant role in modulating drug release. globalresearchonline.net For instance, a higher proportion of a hydrophilic polymer in a matrix patch can lead to a rapid initial release (burst effect), while a more hydrophobic polymer may result in a slower, more sustained release. globalresearchonline.net

In matrix systems like the EVA-based formulation, the polymer itself acts as the primary rate-controlling element. The drug is dissolved or dispersed within the polymer, and its release is governed by diffusion through the polymer matrix. globalresearchonline.net

Other excipients used in transdermal formulations include:

Solvents: To dissolve the drug and other components.

Adhesives: To ensure the patch adheres to the skin.

Backing Layers: To protect the patch and prevent drug loss from the top surface. amazonaws.com

The selection and combination of these polymers and excipients must be carefully optimized to ensure that the Loxoprofen L-Menthol Ester remains stable within the formulation and is released in a controlled and predictable manner to achieve the desired therapeutic effect.

Physicochemical Stability of Loxoprofen L-Menthol Ester within Diverse Formulations

The physicochemical stability of an active pharmaceutical ingredient (API) within its formulation is a critical determinant of its therapeutic efficacy and safety. For Loxoprofen L-Menthol Ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen, ensuring its stability throughout the product's shelf life is paramount. This section delves into the research findings concerning the stability of Loxoprofen L-Menthol Ester in various formulation matrices, highlighting the factors that influence its degradation and the strategies employed to mitigate these effects.

Loxoprofen L-Menthol Ester has been identified as a significant degradation product in formulations containing loxoprofen sodium, particularly in topical preparations subjected to heat stress. researchgate.netnih.gov This esterification reaction between the parent drug and l-menthol, a common penetration enhancer in topical formulations, underscores the inherent potential for interaction between these two components. Consequently, much of the available research focuses on preventing the formation of this ester rather than characterizing the stability of the pre-formed ester as an API.

For instance, studies on loxoprofen sodium adhesive tapes have demonstrated that under conditions of thermal stress, the formation of Loxoprofen L-Menthol Ester is a notable degradation pathway. researchgate.netnih.gov The identification of this and other degradation products has been achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

While specific stability data for formulations where Loxoprofen L-Menthol Ester is the intended API is limited in publicly available literature, general principles of ester stability can be applied. Ester hydrolysis is a primary degradation pathway, which can be influenced by factors such as pH, temperature, and the presence of moisture. Acidic or basic conditions can catalyze the hydrolysis of the ester bond, reverting the compound to loxoprofen and l-menthol. ajpojournals.org Therefore, maintaining an optimal pH range within the formulation is crucial for its stability.

The choice of excipients also plays a pivotal role in the stability of Loxoprofen L-Menthol Ester. Incompatibilities between the ester and certain formulation components could accelerate degradation. While direct compatibility studies for Loxoprofen L-Menthol Ester with a wide range of excipients are not extensively documented, research on loxoprofen sodium formulations provides some insights. For example, a patent for a loxoprofen-containing preparation highlights the use of certain compounds to enhance storage stability. google.com

In the context of topical formulations, the matrix components are critical. The stability of an emulgel formulation of loxoprofen sodium was assessed, showing no significant changes in consistency, drug content, or pH at different storage temperatures (4°C and 25°C), indicating good stability. researchgate.netuobaghdad.edu.iq Although this study focused on the sodium salt, the principles of maintaining a stable formulation environment are transferable.

The table below summarizes hypothetical stability data for a topical formulation of Loxoprofen L-Menthol Ester, illustrating the potential impact of storage conditions on the purity of the active ingredient.

Storage ConditionTime PointAssay (%)Total Degradants (%)
25°C / 60% RHInitial99.80.2
3 Months98.51.5
6 Months97.12.9
40°C / 75% RHInitial99.80.2
3 Months95.24.8
6 Months92.57.5

This table is for illustrative purposes only and is not based on actual experimental data for a specific Loxoprofen L-Menthol Ester formulation.

Further research is necessary to fully elucidate the physicochemical stability of Loxoprofen L-Menthol Ester in diverse formulations. This would involve comprehensive stability-indicating analytical methods to track the degradation of the ester and the formation of any byproducts over time under various stress conditions. researchgate.net Such studies are essential for the development of robust and reliable drug delivery systems for this compound.

Computational Chemistry and Molecular Modeling of Loxoprofen L Menthol Ester

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. While specific MD studies on Loxoprofen (B1209778) L-Menthol (B7771125) Ester are not extensively documented, the principles can be applied to understand its interactions with biological membranes, a critical step for its topical or transdermal delivery.

MD simulations can model the ester's interaction with lipid bilayers, which are the primary components of the stratum corneum, the skin's main barrier. nih.gov For instance, studies on L-menthol have shown that it can enhance the permeability of the skin by disrupting the ordered structure of the lipid matrix. nih.gov It is hypothesized that Loxoprofen L-Menthol Ester, due to the lipophilic nature of both loxoprofen and the L-menthol moiety, would readily partition into the hydrophobic core of the lipid bilayer.

Simulations could elucidate how the ester orients itself within the membrane and the nature of its interactions with surrounding lipid molecules. Key parameters that can be derived from such simulations include:

Area per lipid: An increase in this value suggests a fluidizing effect on the membrane, potentially enhancing the permeation of the drug.

Membrane thickness: Changes in thickness can indicate the location and effect of the molecule within the bilayer. nih.gov

Order parameters of lipid tails: A decrease in order parameters signifies increased membrane fluidity.

These simulations can also shed light on the initial stages of passive diffusion, a key mechanism for the absorption of many topically applied drugs.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. These methods, including Density Functional Theory (DFT), provide insights into the stability of the ester bond and its susceptibility to hydrolysis, a crucial step in the bioconversion of the prodrug to the active loxoprofen.

Key molecular properties that can be calculated include:

Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic potential maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction with biological molecules or enzymatic cleavage.

Atomic charges: Calculating the partial charges on each atom can help predict intermolecular interactions, such as hydrogen bonding, which are vital for receptor binding and solubility.

In Silico Prediction of Permeation and Bioconversion Properties

In silico models are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, reducing the need for extensive in vitro and in vivo testing. nih.govmdpi.com For Loxoprofen L-Menthol Ester, these predictive models can estimate its skin permeability and the likelihood of its bioconversion.

Permeation Prediction:

The lipophilicity of Loxoprofen L-Menthol Ester, a key determinant of its ability to cross the skin barrier, can be estimated by calculating its partition coefficient (log P). Various computational models exist to predict log P based on the molecular structure. The presence of the L-menthol moiety is expected to significantly increase the lipophilicity compared to loxoprofen alone, thereby enhancing its permeation.

Machine learning models have also been developed to predict the skin permeability of compounds in the presence of penetration enhancers like menthol (B31143). nih.gov These models take into account various molecular descriptors to provide a quantitative prediction of permeability.

Bioconversion Prediction:

The bioconversion of Loxoprofen L-Menthol Ester to loxoprofen is an ester hydrolysis reaction, likely catalyzed by esterase enzymes present in the skin and other tissues. In silico methods can be employed to predict the susceptibility of the ester bond to enzymatic cleavage. This involves identifying potential metabolic sites within the molecule and estimating the rate of reaction. While specific predictions for this ester are not published, general models for esterase metabolism can provide valuable insights.

A study on menthol prodrugs demonstrated that in silico permeability studies could successfully predict that the compounds would pass through biological membranes. This was later confirmed by in vitro experiments.

PropertyPredicted Outcome for Loxoprofen L-Menthol EsterRationale
Skin Permeability HighIncreased lipophilicity due to the L-menthol moiety. Menthol is a known penetration enhancer. nih.govnih.gov
Bioconversion Likely to undergo hydrolysisEster bonds are susceptible to enzymatic cleavage by esterases present in biological tissues.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For Loxoprofen L-Menthol Ester, docking studies would primarily focus on its interaction with cyclooxygenase (COX) enzymes, the therapeutic target of loxoprofen.

However, since Loxoprofen L-Menthol Ester is a prodrug, it is the active metabolite, loxoprofen, that is expected to bind to the COX enzymes. Docking studies of loxoprofen with COX-1 and COX-2 can reveal the specific amino acid residues involved in the binding and explain its inhibitory activity.

While docking the intact ester to the COX active site might not be the primary focus, such studies could explore potential off-target interactions or investigate if the prodrug itself has any affinity for other biological receptors. For instance, L-menthol is known to interact with transient receptor potential (TRP) channels, which could be a subject of investigation for the ester.

The general steps in a docking study include:

Preparation of the receptor: Obtaining the 3D structure of the target protein (e.g., COX-2) from a protein database.

Preparation of the ligand: Generating the 3D structure of the molecule to be docked (loxoprofen or the ester).

Docking simulation: Using a docking algorithm to predict the binding pose and affinity.

Analysis of results: Visualizing the interactions and ranking the poses based on a scoring function.

Such studies are crucial for understanding the structure-activity relationship and for the design of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Structure Activity Relationship Sar and Structural Modifications of Loxoprofen Esters

Comparative Analysis of Loxoprofen (B1209778) L-Menthol (B7771125) Ester with Other Alcohol Esters of Loxoprofen

The choice of the alcohol moiety in the esterification of loxoprofen significantly impacts the physicochemical properties and, consequently, the biological performance of the resulting prodrug. While direct comparative studies focusing exclusively on a wide range of loxoprofen alcohol esters are limited in publicly available literature, the principles of prodrug design allow for an inferential analysis based on the properties of different alcohol groups.

Loxoprofen L-Menthol Ester combines the anti-inflammatory properties of loxoprofen with the known penetration-enhancing effects of menthol (B31143). semanticscholar.org Menthol, a cyclic terpene alcohol, is lipophilic, which can facilitate the passage of the prodrug through the lipid-rich stratum corneum of the skin. semanticscholar.org In contrast, simpler alkyl esters of loxoprofen, such as the methyl or ethyl ester, would exhibit different lipophilicity profiles. Shorter-chain alkyl esters are generally less lipophilic than a bulky terpene ester like the L-menthol ester.

The rate of hydrolysis, which releases the active loxoprofen, is also critically dependent on the structure of the alcohol moiety. Steric hindrance around the ester bond can influence the accessibility of the ester to cutaneous esterases. The bulky structure of L-menthol may result in a slower rate of enzymatic hydrolysis compared to less hindered linear alkyl esters. This could potentially lead to a more sustained release of loxoprofen in the skin.

A hypothetical comparison of various loxoprofen esters is presented in the table below, based on general principles of medicinal chemistry and prodrug design.

Loxoprofen EsterAlcohol MoietyExpected LipophilicityExpected Rate of Enzymatic HydrolysisPotential Advantage
Loxoprofen Methyl EsterMethanolModerateFastRapid onset of action
Loxoprofen Ethyl EsterEthanol (B145695)Moderate-HighModerateBalance between permeability and hydrolysis
Loxoprofen Isopropyl EsterIsopropanolHighSlowIncreased skin retention
Loxoprofen L-Menthol Ester L-Menthol Very High Slow to Moderate Enhanced penetration and sustained release

Impact of L-Menthol Stereochemistry on Prodrug Performance

Menthol exists as several stereoisomers, with (-)-menthol (L-menthol) being the most common naturally occurring isomer. The stereochemistry of the menthol moiety in the Loxoprofen L-Menthol Ester is crucial as biological systems, particularly enzymes, often exhibit a high degree of stereoselectivity.

Cutaneous esterases responsible for the hydrolysis of the prodrug are chiral entities. Therefore, it is highly probable that these enzymes will interact differently with esters formed from different stereoisomers of menthol. The specific three-dimensional arrangement of atoms in L-menthol will determine the binding affinity and orientation of the prodrug within the active site of the esterase. An optimal fit would lead to efficient hydrolysis and release of active loxoprofen.

Conversely, an ester formed with a different stereoisomer, such as (+)-menthol or neomenthol, might exhibit a lower binding affinity or an unfavorable orientation, resulting in a slower or negligible rate of hydrolysis. This stereoselectivity can have a profound impact on the bioavailability and therapeutic efficacy of the prodrug. For instance, if the hydrolysis of a loxoprofen menthol ester is significantly slower with a different isomer, the prodrug might not release the active drug at a therapeutically relevant rate.

Design of Analogues to Optimize Esterase Recognition and Hydrolysis Kinetics

The design of loxoprofen ester analogues can be systematically approached to fine-tune their recognition by skin esterases and control the kinetics of hydrolysis. The primary goal is to achieve a balance between skin permeation and the rate of bioactivation.

Modifications to the Alcohol Moiety:

Chain Length and Branching: Altering the length and branching of the alkyl chain of the alcohol can modulate both lipophilicity and steric hindrance. For example, increasing the chain length of a linear alcohol ester (e.g., from ethyl to octyl) would increase lipophilicity, potentially enhancing skin penetration. However, it may also decrease the rate of hydrolysis due to increased steric bulk. Introducing branching in the alkyl chain can further influence steric hindrance and enzymatic recognition.

Introduction of Functional Groups: Incorporating polar functional groups, such as hydroxyl or ether groups, into the alcohol moiety can modify the water solubility and hydrogen bonding capacity of the prodrug. This can influence its partitioning behavior within the different layers of the skin and its interaction with the active site of esterases.

Electronic Effects:

The electronic nature of the alcohol moiety can also influence the susceptibility of the ester bond to hydrolysis. Electron-withdrawing groups near the ester linkage can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the serine residue in the active site of esterases, potentially leading to faster hydrolysis.

A hypothetical series of loxoprofen ester analogues and their predicted properties are outlined below:

AnalogueModificationPredicted Impact on Esterase RecognitionPredicted Impact on Hydrolysis Kinetics
Loxoprofen 2-methoxyethyl esterIntroduction of an ether groupMay alter binding orientationPotentially faster due to electronic effects
Loxoprofen neopentyl esterIncreased steric hindranceReduced recognitionSlower hydrolysis
Loxoprofen cyclohexyl esterCyclic alkyl groupDifferent binding profile compared to linear chainsPotentially slower due to steric bulk
Loxoprofen L-Menthol Ester Bulky, lipophilic terpene Specific recognition due to shape and lipophilicity Moderate, sustained hydrolysis

Correlation Between Structural Features and Permeation/Release Characteristics

Permeation:

Skin permeation is largely governed by the lipophilicity and molecular size of the prodrug. A general trend observed is that increasing lipophilicity, often quantified by the partition coefficient (log P), enhances permeation through the stratum corneum, up to a certain point. The bulky and highly lipophilic nature of the L-menthol group in Loxoprofen L-Menthol Ester is expected to significantly enhance its partitioning into and diffusion across this lipid barrier compared to loxoprofen itself or its more hydrophilic esters.

Release (Hydrolysis):

The release of loxoprofen is dependent on the rate of enzymatic hydrolysis of the ester bond. As discussed, this is influenced by steric and electronic factors of the alcohol moiety. A prodrug that permeates the skin efficiently but is not hydrolyzed will not be therapeutically effective. Conversely, a prodrug that is rapidly hydrolyzed on the skin surface may not permeate to the target site in sufficient concentrations.

Therefore, an optimal loxoprofen ester prodrug should possess a "sweet spot" of physicochemical properties. The structure should be lipophilic enough to facilitate skin permeation but also be a suitable substrate for cutaneous esterases to ensure the timely release of the active drug. Loxoprofen L-Menthol Ester is designed with this balance in mind, leveraging the inherent penetration-enhancing properties of menthol while being susceptible to enzymatic cleavage.

The interplay between structure, permeation, and release can be summarized as follows:

Structural FeatureImpact on PermeationImpact on Release (Hydrolysis)
Increased Lipophilicity (e.g., longer alkyl chains, cyclic groups)Generally increasesGenerally decreases (due to steric hindrance)
Increased Steric HindranceMay decrease if molecular size is excessiveGenerally decreases
Presence of Polar GroupsGenerally decreasesMay increase or decrease depending on interaction with esterase active site
L-Menthol Moiety Significantly increases Moderate rate, potentially sustained

Q & A

Q. What ethical frameworks apply to clinical trials involving vulnerable populations (e.g., elderly NSAID users)?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Obtain informed consent with plain-language summaries of GI/CV risks. Include Data Safety Monitoring Boards (DSMBs) for interim analyses, citing Declaration of Helsinki principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.